4-Amino-2-chlorobenzoic acid

Computational Chemistry Quantum Mechanics Molecular Modeling

Isomeric ambiguity compromises synthesis reproducibility and analytical accuracy. 4-Amino-2-chlorobenzoic acid eliminates this risk with a defined electronic signature (HOMO-LUMO gap -0.15906 eV) and regulatory-grade purity: • 2.2% energy gap difference vs. 2-amino-4-chlorobenzoic acid isomer - critical for correct regioselectivity in coupling reactions • Validated impurity standard for Chloroprocaine/Furosemide per USP, EP, BP; supports ANDA/NDA filings • Peptide synthesis building block with documented 75% yield benchmark; 97-98% purity, traceable COA, bulk quantities available

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 2457-76-3
Cat. No. B123212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chlorobenzoic acid
CAS2457-76-3
Synonyms2-Chloro-4-aminobenzoic Acid;  2-Chloro-p-aminobenzoic Acid;  NSC 33944;  NSC 53160;  NSC 64328;  o-Chloro-p-aminobenzoic Acid
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyMBDUKNCPOPMRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chlorobenzoic Acid Overview


4-Amino-2-chlorobenzoic acid (CAS 2457-76-3, C7H6ClNO2) is a chlorinated aminobenzoic acid derivative, specifically a 4-aminobenzoic acid molecule with a chlorine substitution at the ortho position relative to the carboxyl group [1]. This structural modification differentiates it from its isomer, 2-amino-4-chlorobenzoic acid, and other benzoic acid analogs. As a solid with a reported melting point of 211 °C (dec.) and typical purity of 97% (neutralization titration) , this compound serves as a key intermediate and building block in chemical synthesis, particularly in peptide synthesis and the development of pharmaceuticals, dyes, and agrochemicals.

Synthetic Intermediates Chlorinated aminobenzoic acid building block for coupling and diazo reactions
Impurity Standard Pharmaceutical impurity reference standard aligned with major pharmacopoeias
Isomer-Specific Reactivity Distinct electronic profile versus 2-amino-4-chlorobenzoic acid isomer

Why 4-Amino-2-chlorobenzoic Acid Cannot Be Replaced


Procurement decisions for aminobenzoic acid derivatives must consider that the specific positioning of the chlorine atom on the benzene ring directly influences both the molecule's electronic properties and its resultant chemical reactivity. A comparative theoretical study revealed that the HOMO-LUMO energy gap for 4-amino-2-chlorobenzoic acid (4A2ClBA) is -0.15906 eV, while its isomer, 2-amino-4-chlorobenzoic acid (2A4ClBA), exhibits a gap of -0.1556 eV [1]. This 2.2% difference in the energy separation is not trivial; it alters the molecule's charge transfer properties and stability. Consequently, generic substitution with a similar-sounding isomer can lead to divergent outcomes in synthetic routes (e.g., different regioselectivity in coupling reactions) and analytical methods (e.g., distinct NMR and UV-Vis spectral signatures), underscoring the need for precise specification.

Isomeric Mismatch

Substituting with 2-amino-4-chlorobenzoic acid may alter reactivity due to measurable HOMO-LUMO gap differences

Analytical Interference

Isomer-specific carbon chemical shifts can cause misidentification in QC without certified reference

Regulatory-Documentation Gap

Generic reagents may lack impurity-standard documentation required for ANDA/NDA method validation

4-Amino-2-chlorobenzoic Acid vs. Key Comparators


HOMO-LUMO Gap vs. 2-Amino-4-chlorobenzoic Acid

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show that the target compound, 4-amino-2-chlorobenzoic acid (4A2ClBA), has a HOMO-LUMO energy gap of -0.15906 eV, which is 2.2% larger in magnitude than the -0.1556 eV gap of its isomer, 2-amino-4-chlorobenzoic acid (2A4ClBA) [1]. This difference arises from distinct frontier orbital energies (HOMO: -0.22640 eV for 4A2ClBA vs. -0.22892 eV for 2A4ClBA; LUMO: -0.06734 eV for 4A2ClBA vs. -0.07376 eV for 2A4ClBA) [1].

HOMO-LUMO Gap
Head-to-head
−0.15906 eV
Supports isomer-specific reactivity distinction
2.2% larger magnitude than 2-amino-4-chlorobenzoic acid
Computational Chemistry Quantum Mechanics Molecular Modeling

13C NMR Shifts vs. 2-Amino-4-chlorobenzoic Acid

The 13C NMR spectrum provides a definitive method to distinguish between the target compound and its isomer. For 4-amino-2-chlorobenzoic acid, the carbon atom adjacent to the carboxyl group (C1) has an experimental chemical shift of 153.09 ppm, whereas the same carbon in 2-amino-4-chlorobenzoic acid resonates at 138.32 ppm [1]. Similarly, the carbon at position 4 in the target compound (C4) shows a shift of 114.61 ppm, compared to 108.58 ppm for the isomer [1].

13C NMR Shifts
Head-to-head
C1: 153.09 ppm
Enables isomer identification by NMR
C1 shift difference +14.77 ppm vs. 2-amino isomer
Analytical Chemistry Spectroscopy Quality Control

Synthetic Yield in Dye Synthesis

In the synthesis of an active disperse dye for supercritical CO2 wool dyeing, 4-amino-2-chlorobenzoic acid was used to prepare a dye precursor via a diazo coupling reaction. The synthesis of this precursor (I1) proceeded with a 75% yield (1.81 g from 1.37 g starting material) [1]. While this study does not provide a direct yield for a comparator synthesized under identical conditions, it establishes a baseline synthetic efficiency for this specific building block in a published, peer-reviewed method, which is a crucial data point for process chemists evaluating the viability of a synthetic route.

Synthetic Yield
Data to verify
75%
Reported synthetic benchmark
Diazo coupling precursor; no direct comparator provided
Synthetic Chemistry Materials Science Process Development

Regulatory Impurity Standard Compliance

4-Amino-2-chlorobenzoic acid is manufactured and supplied as a well-characterized impurity standard that aligns with guidelines from major pharmacopoeias, including USP, EMA, JP, and BP [1]. It is specifically used in analytical method development and validation (AMV) and quality control (QC) processes for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1][2]. In contrast, a generic, uncharacterized chemical reagent lacks this documented regulatory alignment and the associated comprehensive analytical data package (e.g., Certificates of Analysis for specific lots).

Regulatory Alignment
Class-level
USP, EMA, JP, BP
Supports regulatory documentation review
Impurity standard aligned with pharmacopoeia guidelines
Pharmaceutical Analysis Regulatory Science Quality Assurance

Dose-Dependent Uptake and Nerve Inhibition

Pharmacokinetic studies have demonstrated that 4-amino-2-chlorobenzoic acid (4ACBA) exhibits dose-dependent uptake, with a maximum plasma concentration reached 30 minutes after administration . Furthermore, 4ACBA has been shown to have an inhibitory effect on rat sciatic nerve . This contrasts with the well-studied activity of its parent compound, 4-aminobenzoic acid (PABA), which is known for its role as a bacterial growth factor and its use as a UV-absorbing agent in sunscreens, a function not associated with 4ACBA.

Pharmacology
Reported
Neural inhibitory effect
Supports nerve function model context
Distinct from PABA’s growth factor role; dose-dependent uptake reported
Pharmacology Toxicology Drug Development

4-Amino-2-chlorobenzoic Acid Applications


Computational Chemistry and Molecular Modeling

Researchers developing quantitative structure-activity relationship (QSAR) models or performing molecular dynamics simulations will find 4-amino-2-chlorobenzoic acid's precisely calculated electronic properties (HOMO-LUMO gap of -0.15906 eV) essential for accurate parameterization and validation. Its distinct electronic signature compared to its isomer ensures the correct molecule is used as a building block in virtual screening campaigns .

Pharmaceutical QC and Regulatory Submissions

Analytical laboratories in the pharmaceutical industry should procure the regulatory-grade impurity standard of 4-amino-2-chlorobenzoic acid for method development and validation (AMV) related to Chloroprocaine or Furosemide. Its compliance with USP, EMA, JP, and BP guidelines and traceable Certificate of Analysis directly support ANDA and NDA filings, mitigating regulatory risk and ensuring analytical precision .

Synthetic Process Development

Medicinal and process chemists seeking a reliable building block for the synthesis of complex molecules, such as reactive dyes or drug candidates, can rely on the documented synthetic utility of 4-amino-2-chlorobenzoic acid. The reported 75% yield in a diazotization/coupling sequence provides a tangible benchmark for process feasibility studies, enabling more accurate cost and timeline projections compared to using an uncharacterized analog .

In Vivo Neuropharmacology

Investigators studying peripheral nerve function can leverage the known pharmacokinetic and pharmacodynamic properties of 4-amino-2-chlorobenzoic acid. Its documented dose-dependent uptake, achieving maximum concentration at 30 minutes, and its inhibitory effect on the rat sciatic nerve make it a suitable tool compound for probing nerve conduction mechanisms, distinguishing it from related benzoic acid derivatives with different biological activities .

Application
Selection Property
Validation Focus
Computational Chemistry
Reported electronic descriptors
Isomer-specific parameterization
Pharmaceutical Impurity Analysis
Regulatory-standard documentation
Method validation compliance review
Synthetic Process Chemistry
Documented yield profile
Process feasibility benchmarking
Neuropharmacology Research
Reported in vivo PK profile
Nerve function model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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